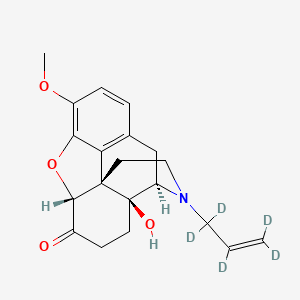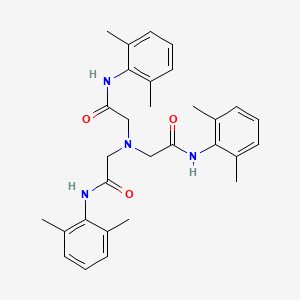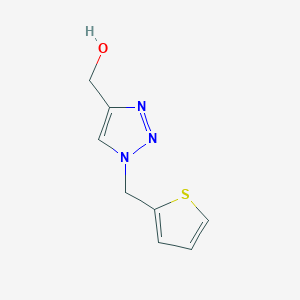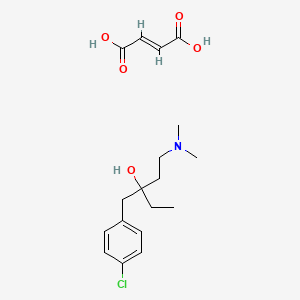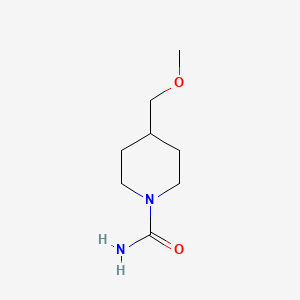![molecular formula C7H7N3O B15294692 [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, leading to the formation of triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and mechanochemical methods could be scaled up for industrial applications due to their efficiency and eco-friendliness.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives.
科学研究应用
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol has numerous applications in scientific research:
作用机制
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol is unique due to its specific arrangement of nitrogen atoms and its ability to form various derivatives through substitution reactions. This uniqueness contributes to its diverse biological activities and applications in different fields.
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
[1,2,4]triazolo[4,3-a]pyridin-5-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-9-8-5-10(6)7/h1-3,5,11H,4H2 |
InChI 键 |
IISVIEVOXUINBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN=CN2C(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


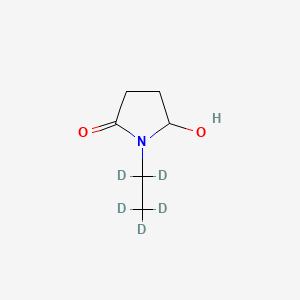
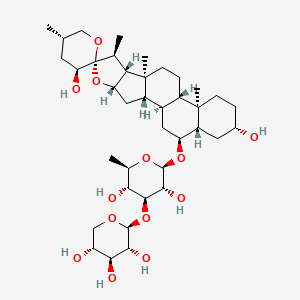
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
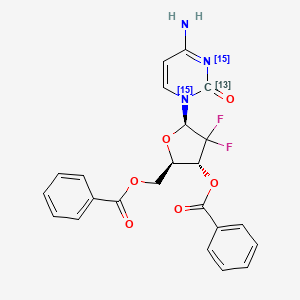
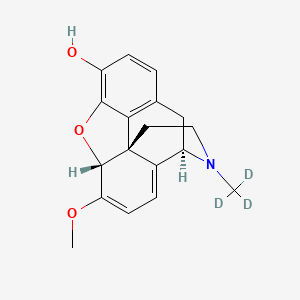

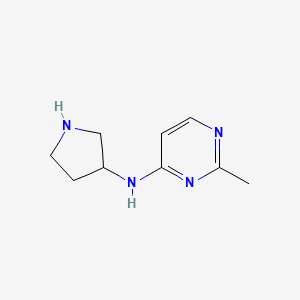
![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)

